molecular formula C12H4Cl4Na2O2S B1215189 Bithionolate sodium CAS No. 6385-58-6

Bithionolate sodium

Cat. No.: B1215189
CAS No.: 6385-58-6
M. Wt: 400.0 g/mol
InChI Key: FNYZFZRGBBCWBI-UHFFFAOYSA-L
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Description

Bithionolate sodium is a chemical compound known for its antimicrobial properties. It is the disodium salt of 2,2’-thiobis(4,6-dichlorophenol). Historically, it was used in various topical drug products but was withdrawn due to its potential to cause serious skin disorders as a potent photosensitizer .

Scientific Research Applications

Bithionolate sodium has been extensively researched for its applications in various fields:

    Chemistry: It is used as a reagent in organic synthesis and as an antimicrobial agent in various formulations.

    Biology: It has been studied for its effects on microbial growth and its potential use in controlling bacterial and fungal infections.

    Medicine: Historically, it was used in topical formulations for its antimicrobial properties.

    Industry: It is used in the formulation of antimicrobial coatings and preservatives

Safety and Hazards

Bithionolate sodium was shown to be a potent photosensitizer with the potential to cause serious skin disorders . The approvals of the NDAs for bithionol drug products were withdrawn on October 24, 1967 .

Biochemical Analysis

Biochemical Properties

Bithionolate sodium plays a crucial role in biochemical reactions, particularly in its interaction with enzymes and proteins. It is known to inhibit soluble adenylyl cyclase (sAC), an enzyme responsible for the conversion of ATP to cAMP. This inhibition occurs through the bicarbonate binding site via an allosteric mechanism . Additionally, this compound has been shown to interact with various biomolecules, including proteins involved in cellular signaling pathways. These interactions can modulate the activity of these proteins, leading to changes in cellular functions.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can alter the activity of signaling molecules such as cAMP, which plays a critical role in regulating cellular responses to external stimuli . Furthermore, it can affect gene expression by modulating the activity of transcription factors and other regulatory proteins. These changes can lead to alterations in cellular metabolism, impacting processes such as energy production and biosynthesis.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. As mentioned earlier, this compound inhibits soluble adenylyl cyclase by binding to the bicarbonate binding site . This inhibition reduces the production of cAMP, a key signaling molecule, thereby affecting various cellular processes. Additionally, this compound can modulate the activity of other enzymes and proteins, leading to changes in cellular functions and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that the stability of this compound can be influenced by environmental conditions, such as temperature and pH . Over time, the compound may degrade, leading to a reduction in its efficacy. Long-term exposure to this compound can also result in changes in cellular function, including alterations in cell signaling pathways and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively inhibit parasitic infections without causing significant adverse effects . At higher doses, the compound may exhibit toxic effects, including gastrointestinal disturbances and potential hepatotoxicity. It is essential to determine the optimal dosage to achieve the desired therapeutic effects while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic pathways . For example, the inhibition of soluble adenylyl cyclase by this compound can impact the production of cAMP, which in turn affects various metabolic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its efficacy. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cells, this compound can accumulate in specific compartments, influencing its localization and activity. The distribution of this compound within tissues can also affect its therapeutic effects and potential toxicity.

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may localize to the cytoplasm, where it can interact with soluble adenylyl cyclase and other cytoplasmic proteins. This localization is essential for the compound’s ability to modulate cellular functions and biochemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bithionolate sodium can be synthesized through the reaction of 2,2’-thiobis(4,6-dichlorophenol) with sodium hydroxide. The reaction typically involves dissolving 2,2’-thiobis(4,6-dichlorophenol) in a suitable solvent, such as ethanol, and then adding an aqueous solution of sodium hydroxide. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through filtration and crystallization processes to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Bithionolate sodium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its dual phenolic structure, which enhances its antimicrobial activity. Unlike chlorhexidine and triclosan, this compound has a broader spectrum of activity against various microorganisms and is effective at lower concentrations .

Properties

IUPAC Name

disodium;2,4-dichloro-6-(3,5-dichloro-2-oxidophenyl)sulfanylphenolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl4O2S.2Na/c13-5-1-7(15)11(17)9(3-5)19-10-4-6(14)2-8(16)12(10)18;;/h1-4,17-18H;;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNYZFZRGBBCWBI-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1SC2=C(C(=CC(=C2)Cl)Cl)[O-])[O-])Cl)Cl.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Cl4Na2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8021270
Record name Sodium bithionolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8021270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6385-58-6
Record name Bithionolate Sodium [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006385586
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium bithionolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8021270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-Thiobis(4,6-dichlorophenol) Disodium Salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BITHIONOLATE SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66V0139H9A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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